molecular formula C9H9F2NO2 B2977517 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine CAS No. 278183-65-6

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine

Cat. No.: B2977517
CAS No.: 278183-65-6
M. Wt: 201.173
InChI Key: AGMABRJZFQHALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine is an organic compound with the molecular formula C9H9F2NO2 This compound is characterized by the presence of a benzo[1,3]dioxole ring substituted with two fluorine atoms and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine. The reaction is generally carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction can be catalyzed by palladium-based catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms in the benzo[1,3]dioxole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzo[1,3]dioxole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the ethylamine group enhances its solubility and reactivity compared to other similar compounds. Additionally, the difluoro substitution on the benzo[1,3]dioxole ring increases its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMABRJZFQHALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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